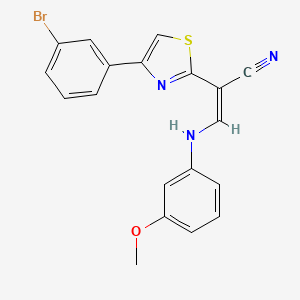

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

CAS No.: 371936-86-6

Cat. No.: VC6348772

Molecular Formula: C19H14BrN3OS

Molecular Weight: 412.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371936-86-6 |

|---|---|

| Molecular Formula | C19H14BrN3OS |

| Molecular Weight | 412.31 |

| IUPAC Name | (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11- |

| Standard InChI Key | PGDGVPXHNYAUAP-KAMYIIQDSA-N |

| SMILES | COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Properties

The compound’s IUPAC name, (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile, reflects its stereospecific (Z)-configuration and functional group arrangement . Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 371936-86-6 | |

| Molecular Formula | C₁₉H₁₄BrN₃OS | |

| Molecular Weight | 412.31 g/mol | |

| SMILES | COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| InChI Key | PGDGVPXHNYAUAP-KAMYIIQDSA-N |

The Z-configuration, confirmed by the InChI string’s stereodescriptor, arises from the acrylonitrile group’s geometry, critical for molecular interactions .

Spectral Characterization

Spectral data for structurally related benzothiazoles provide insights into this compound’s analytical fingerprints:

-

IR Spectroscopy: Expected peaks include ~3375 cm⁻¹ (N-H stretch), ~2210 cm⁻¹ (C≡N stretch), and 1610 cm⁻¹ (C=N thiazole) .

-

¹H NMR: Aromatic protons resonate at δ 7.07–8.12 ppm, with methoxy (δ ~3.78 ppm) and amino (δ ~8.59 ppm) signals .

-

¹³C NMR: Key signals include δ 55.7 ppm (OCH₃), δ 115–150 ppm (aromatic carbons), and δ 160 ppm (C≡N) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential modular reactions (Figure 1):

Thiazole Ring Formation

The 4-(3-bromophenyl)thiazole core is synthesized via Hantzsch thiazole synthesis, reacting α-bromoacetophenone derivatives with thioureas .

Acrylonitrile Backbone Assembly

A Knoevenagel condensation between thiazole-2-carbaldehyde and cyanoacetate derivatives forms the acrylonitrile scaffold.

Amination Step

Nucleophilic substitution with 3-methoxyaniline introduces the amino group, with stereoselectivity controlled by reaction conditions (e.g., solvent polarity, temperature) .

Industrial-Scale Considerations

Optimized protocols for analogous compounds emphasize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume